substance R
Description
Definition and Nomenclature
Reichstein's this compound is formally defined as a naturally occurring steroid hormone belonging to the pregnane class of compounds. The compound exhibits multiple systematic names reflecting its complex chemical structure and various nomenclature conventions employed across different scientific disciplines. The primary systematic name according to International Union of Pure and Applied Chemistry standards is (3β,5α,11β)-3,11,21-trihydroxypregnan-20-one, which precisely describes the stereochemical configuration and functional group positioning.
The compound's nomenclature encompasses several alternative designations that reflect its structural characteristics and biological origins. The most commonly referenced names include allopregnane-3β,11β,21-triol-20-one, which emphasizes the three hydroxyl groups and single ketone functionality, and 3β,11β,21-trihydroxy-20-oxo-5α-pregnane, highlighting the oxidation state at the 20-position. Additional nomenclature variations found in scientific literature include allocorticosterone tetrahydro- and 3β-allotetrahydrocorticosterone, names that reflect the compound's relationship to the important adrenal hormone corticosterone.
The Chemical Abstracts Service registry number 516-16-5 provides an unambiguous identifier for this compound in chemical databases and literature searches. This numerical designation ensures precise identification across international scientific communications and regulatory documentation. The compound's molecular formula C₂₁H₃₄O₄ and molecular weight of 350.49 grams per mole serve as fundamental descriptors for its chemical identity.
Table 1: Comprehensive Nomenclature of Reichstein's this compound
Historical Context and Discovery
The discovery of Reichstein's this compound occurred within the broader context of early twentieth-century adrenal gland research, representing a crucial milestone in the systematic investigation of steroid hormones. Tadeusz Reichstein, working at the Swiss Federal Institute of Technology in Zurich, embarked upon comprehensive studies of adrenal cortex extracts beginning in 1934. His research methodology involved meticulous isolation and purification procedures applied to bovine adrenal glands, employing distributive operations using various organic solvents, fractional crystallization techniques, and chromatographic separation of acetate derivatives on aluminum oxide.
Reichstein's systematic approach to adrenal extract fractionation yielded remarkable results between 1934 and 1944, during which period he successfully isolated and elucidated the chemical structures of twenty-nine distinct pure substances from the adrenal cortex. The naming convention employed by Reichstein utilized alphabetical designation, with each newly discovered compound receiving the designation "Substance" followed by a letter from the Latin alphabet. This methodical nomenclature system reflected the chronological order of discovery and provided an organized framework for cataloging these chemically complex materials.
The isolation of this compound specifically occurred during Reichstein's intensive investigation period in the late 1930s, with the compound's chemical structure and properties first described in scientific publications around 1938. The discovery represented significant technical achievement considering the limited analytical instrumentation available during this historical period. Reichstein's team employed classical organic chemistry techniques including degradation experiments, oxidation reactions with chromium trioxide, and reduction procedures to establish structural relationships between related compounds.
Table 2: Timeline of Reichstein's Major Discoveries
The historical significance of this compound's discovery extends beyond its individual chemical properties to encompass its role in establishing the steroid nature of adrenal cortex hormones. Prior to Reichstein's work, the chemical identity of these physiologically active compounds remained unknown, with many researchers initially believing they represented non-steroid structures. The successful degradation of this compound and related compounds to known steroid degradation products, particularly the conversion to triketones and ultimately to androstane, provided unequivocal proof of their steroid classification.
Chemical Classification and Structural Significance
Reichstein's this compound belongs to the pregnane class of steroids, characterized by a twenty-one carbon skeleton derived from the basic steroid nucleus with an additional two-carbon side chain at the 17-position. The compound specifically represents a member of the allopregnane subfamily, distinguished by the 5α-stereochemical configuration that results in a trans-junction between the A and B rings of the steroid framework. This stereochemical arrangement profoundly influences the compound's three-dimensional conformation and subsequent biological properties.
The structural architecture of this compound features three hydroxyl functional groups positioned at the 3β, 11β, and 21 carbon atoms, along with a ketone functionality at the 20-position. The 3β-hydroxyl group adopts an equatorial orientation relative to the steroid A-ring, while the 11β-hydroxyl occupies a β-configuration on the C-ring. The 21-hydroxyl group terminates the side chain, creating a primary alcohol functionality that significantly influences the compound's solubility and metabolic properties.
The ketone functionality at the 20-position represents a characteristic feature of many pregnane steroids and serves as a potential site for further metabolic transformations. The specific arrangement of these functional groups creates a unique molecular topology that distinguishes this compound from other closely related adrenal steroids such as corticosterone and hydrocortisone. The compound's structural relationship to these physiologically important hormones suggests potential biological activity, although this compound itself appears to function primarily as a metabolic intermediate rather than an active hormone.
Table 3: Structural Characteristics of Reichstein's this compound
| Structural Feature | Description | Position/Configuration |
|---|---|---|
| Steroid Backbone | 5α-Pregnane | 21-carbon skeleton |
| A/B Ring Junction | Trans-configuration | 5α-stereochemistry |
| Hydroxyl Groups | Primary alcohol | 21-position |
| Secondary alcohol (β) | 11-position | |
| Secondary alcohol (β) | 3-position | |
| Ketone Group | Carbonyl functionality | 20-position |
| Molecular Geometry | Rigid steroid framework | Four-ring system |
The chemical classification of this compound as a 21-hydroxysteroid places it within a specific subfamily of steroid compounds characterized by the presence of a hydroxyl group at the terminal carbon of the pregnane side chain. This structural feature represents a common characteristic among many adrenal cortex hormones and their metabolites, reflecting the biosynthetic pathways responsible for their formation. The 21-hydroxylation reaction represents a crucial step in the biosynthesis of physiologically active corticosteroids, catalyzed by the enzyme cytochrome P450 21-hydroxylase.
The compound's structural significance extends to its role as a potential metabolic intermediate in steroid hormone biosynthesis and catabolism. The presence of multiple hydroxyl groups and the specific stereochemical configuration suggest that this compound may participate in various enzymatic transformations leading to the formation or degradation of more biologically active steroid hormones. The 5α-reduced configuration particularly indicates involvement in reductive metabolic pathways that typically represent inactivation or elimination routes for steroid hormones.
Properties
CAS No. |
12677-01-9 |
|---|---|
Molecular Formula |
Ni3S2 |
Synonyms |
substance R |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Preparation Methods
Dissolution and Aniline Addition
The sulfonation melt is dissolved in water to achieve an R-acid concentration of 0.005–0.050 mol/100 mL. Aniline is introduced at 70–90°C in a molar ratio of 0.5–3.0 per mole of R-acid. Sodium ions (from NaOH, Na₂SO₄, or NaCl) are added to maintain a sodium concentration of 0.1–0.4 mol/100 mL.
Cooling and Crystallization
The solution is cooled to ≤45°C (optimally <30°C), precipitating the trisodium-monoaniline R-acid salt. This compound’s unique crystal structure facilitates efficient filtration or centrifugation, achieving >95% recovery.
Table 1: Typical Reaction Conditions for Trisodium-Monoaniline Salt Formation
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 70–90 (mixing) → <30 (cooling) | 85 → 25 |
| Aniline/R-acid molar ratio | 0.5–3.0 | 1.5 |
| Sodium ion concentration (mol/100 mL) | 0.1–0.4 | 0.25 |
Conversion to R-Salt (Disodium Salt)
The isolated trisodium-monoaniline salt is treated with sodium hydroxide to yield R-salt:
-
Alkaline Hydrolysis : The salt is suspended in water, and NaOH is added to adjust the pH to 7.5–8.5. This liberates aniline, which is removed via steam distillation.
-
Evaporation and Crystallization : The residual solution is concentrated under vacuum, yielding crystalline R-salt with 80–85% purity from the original sulfonation step.
Critical Considerations :
-
Aniline Reuse : Recovered aniline is recycled, reducing raw material costs.
-
Byproduct Management : Mother liquor from the initial precipitation contains G-acid and Schaeffer acid, which may be isolated for other applications.
Process Optimization and Yield Enhancement
Sodium Ion Source Selection
Sodium sulfate (Na₂SO₄) is preferred over NaOH for sulfonation due to its buffering effect, which minimizes over-sulfonation. In one example, 2,200 lbs of Na₂SO₄ were used per 1,760 lbs of β-naphthol, achieving a 9.15 lb-mole yield of R-acid.
Temperature Control
Precise cooling rates during crystallization prevent co-precipitation of impurities. Slow cooling (1–2°C/min) to 25°C maximizes crystal size and filterability.
Continuous vs. Batch Operation
The process is adaptable to continuous systems, with in-line pH and temperature sensors ensuring consistent product quality. Batch operations remain prevalent for small-scale production.
Comparative Analysis of Alternative Routes
While the aniline-mediated method dominates industry, alternative approaches include:
-
Direct Sulfonation with Oleum : Increases sulfonic acid group incorporation but risks charring and lower yields.
-
Ion-Exchange Chromatography : Explored for lab-scale purification but deemed economically unviable for bulk production.
Industrial-Scale Production Case Study
A scaled-up synthesis (Example 1 from) illustrates the process:
-
Reactants : 6,800 lbs H₂SO₄, 2,200 lbs Na₂SO₄, 1,760 lbs β-naphthol.
-
Aniline Added : 1,700 lbs (18.3 lb-moles).
-
Yield : 85% R-salt after evaporation.
Q & A
Q. How can R programming enhance reproducibility in this compound research?
- Guidance : Use R Markdown for dynamic reporting of data workflows. Implement version control via Git/GitHub. Share code and raw data in public repositories (e.g., Zenodo) to comply with FAIR principles .
Data Presentation and Synthesis
Q. What are best practices for visualizing complex datasets in this compound publications?
Q. How to synthesize contradictory findings in a systematic review of this compound?
- Guidance : Apply PRISMA guidelines for literature screening. Use GRADE criteria to assess evidence quality. Conduct meta-regression to explore heterogeneity sources (e.g., study design, population) .
Future Directions
What unresolved questions warrant further investigation into this compound’s therapeutic potential?
- Guidance : Prioritize studies on off-target effects using chemoproteomics. Explore synergies with existing therapies via combination index (CI) calculations. Address translational gaps using patient-derived organoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
